
C11H13N5O3S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C11H13N5O3S is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Aplicaciones Científicas De Investigación
C11H13N5O3S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
Target of Action
The compound with the molecular formula C11H13N5O3S is identified as Sulfamethoxypyridazine . This compound belongs to the class of drugs known as sulfonamides, which are commonly used as antibiotics. The primary targets of Sulfamethoxypyridazine are bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction.
Mode of Action
Sulfamethoxypyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . By blocking this enzyme, the drug prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.
Biochemical Pathways
The action of Sulfamethoxypyridazine affects the biochemical pathway of folic acid synthesis in bacteria. The inhibition of dihydropteroate synthase disrupts the production of dihydrofolic acid, which is a crucial step in the pathway leading to the synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids in bacteria .
Result of Action
The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential nucleic acids, thereby inhibiting their ability to reproduce. This leads to a decrease in the number of bacteria, helping to resolve the infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C11H13N5O3S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a suitable precursor, which is then subjected to various chemical reactions such as nucleophilic substitution, oxidation, and reduction to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
C11H13N5O3S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, often changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Comparación Con Compuestos Similares
C11H13N5O3S: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with the same functional groups or similar molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
C11H13N5O3: A compound with a similar molecular formula but lacking the sulfur atom.
C11H13N5O2S: A compound with one less oxygen atom, which may have different reactivity and biological activity.
C12H15N5O3S: A compound with an additional carbon and hydrogen atoms, potentially altering its chemical properties.
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c12-20(18,19)9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H2,12,18,19)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMZLGLWWBSCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

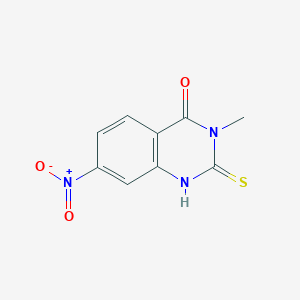
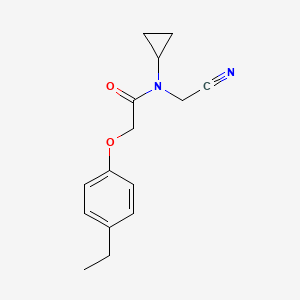
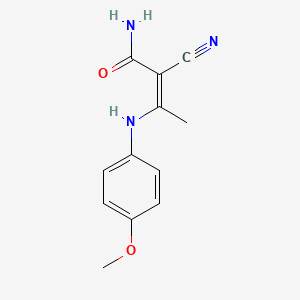
![2-(2-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2777331.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)
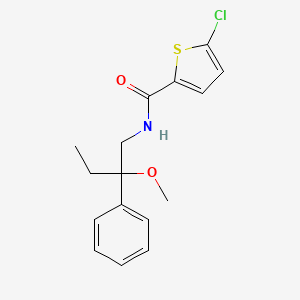
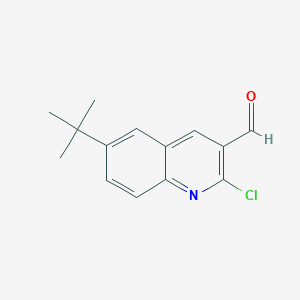
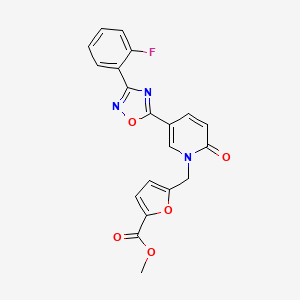
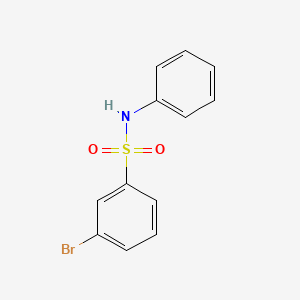
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2777346.png)

